molecular formula C5H10O2 B12374310 2-methyl(3,4-13C2)butanoic acid

2-methyl(3,4-13C2)butanoic acid

Cat. No.: B12374310
M. Wt: 104.12 g/mol
InChI Key: WLAMNBDJUVNPJU-ZKDXJZICSA-N
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Description

2-Methyl(3,4-13C2)butanoic acid is a labeled compound used in various scientific research applications. It is a derivative of 2-methylbutanoic acid, which is a branched-chain alkyl carboxylic acid. The labeling with carbon-13 isotopes at positions 3 and 4 makes it particularly useful in studies involving metabolic pathways and reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl(3,4-13C2)butanoic acid typically involves the incorporation of carbon-13 isotopes into the precursor molecules. One common method is the Grignard reaction, where 2-chlorobutane is reacted with carbon dioxide to form 2-methylbutanoic acid . The labeled version can be synthesized by using carbon-13 labeled carbon dioxide.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using labeled precursors. The process is similar to the laboratory synthesis but scaled up to meet industrial demands. The use of labeled carbon dioxide and other reagents ensures the incorporation of carbon-13 isotopes at the desired positions.

Chemical Reactions Analysis

Types of Reactions

2-Methyl(3,4-13C2)butanoic acid undergoes typical carboxylic acid reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) for forming acid chlorides and alcohols for esterification.

Major Products

    Oxidation: Ketones and aldehydes.

    Reduction: Alcohols.

    Substitution: Esters, amides, anhydrides, and chlorides.

Scientific Research Applications

2-Methyl(3,4-13C2)butanoic acid is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-methyl(3,4-13C2)butanoic acid involves its incorporation into metabolic pathways where it acts as a tracer. The labeled carbon atoms allow researchers to track the compound’s distribution and transformation in biological systems. It interacts with enzymes and other molecular targets involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl(3,4-13C2)butanoic acid is unique due to its labeled carbon atoms, which make it valuable for tracing and studying metabolic pathways. The incorporation of carbon-13 isotopes provides a distinct advantage in research applications, allowing for precise tracking and analysis.

Properties

Molecular Formula

C5H10O2

Molecular Weight

104.12 g/mol

IUPAC Name

2-methyl(3,4-13C2)butanoic acid

InChI

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/i1+1,3+1

InChI Key

WLAMNBDJUVNPJU-ZKDXJZICSA-N

Isomeric SMILES

CC([13CH2][13CH3])C(=O)O

Canonical SMILES

CCC(C)C(=O)O

Origin of Product

United States

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